1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane
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Overview
Description
1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a bromomethyl group, a phenyl group, and an oxabicyclohexane ring system, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane typically involves a [2+2] cycloaddition reaction. This reaction is facilitated by photochemical methods, where light energy is used to drive the formation of the bicyclic structure. The starting materials often include 1,5-dienes, which undergo cycloaddition to form the desired bicyclic compound .
Industrial Production Methods
While specific industrial production methods for 1-(bromomethyl)-3-phenyl-2-oxabicyclo[21This would require specialized equipment to ensure consistent light exposure and reaction conditions, as well as optimization of reaction parameters to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to new structures and properties
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve mild bases and solvents like dichloromethane or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state and structure of the compound .
Scientific Research Applications
1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s unique structure makes it a useful probe for studying biological systems and interactions.
Industry: The compound can be used in the production of advanced materials with unique properties, such as high strength and stability
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane involves its interaction with specific molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the alteration of cellular functions. The oxabicyclohexane ring system provides structural rigidity, which can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: A similar bicyclic structure without the bromomethyl and phenyl groups.
Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring system, known for its use as a bioisostere in medicinal chemistry.
Bicyclo[3.1.0]hexane: A related structure with a different ring fusion pattern
Uniqueness
1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane is unique due to its combination of a bromomethyl group, a phenyl group, and an oxabicyclohexane ring system. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2703780-90-7 |
---|---|
Molecular Formula |
C12H13BrO |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
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